molecular formula C25H42N7O18P3S B1247250 (R)-3-Hydroxybutanoyl-CoA

(R)-3-Hydroxybutanoyl-CoA

Cat. No.: B1247250
M. Wt: 853.6 g/mol
InChI Key: QHHKKMYHDBRONY-WZZMXTMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-hydroxybutanoyl-CoA is the (R)-enantiomer of 3-hydroxybutanoyl-CoA. It has a role as a mouse metabolite. It derives from a (R)-3-hydroxybutyric acid. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Polyhydroxybutyrate Synthesis

(R)-3-Hydroxybutanoyl-CoA is crucial in the synthesis of poly[(R)-3-hydroxybutyrate] [P(3HB)], a biopolymer with potential applications in biodegradable plastics. Sato et al. (2007) constructed a metabolic pathway in Escherichia coli, utilizing enoyl-CoA hydratases to epimerize (S)-3HB-CoA to (R)-3HB-CoA, resulting in significant P(3HB) accumulation when cells were grown on glucose (Sato, Nomura, Abe, Doi, & Tsuge, 2007).

Enoyl-CoA Hydratase Catalysis

The hydration of α,β-unsaturated acyl-CoA thiolesters by enoyl-CoA hydratase, forming 3(S)-hydroxybutyryl-CoA, involves the stereospecific addition of water. Wu et al. (2000) demonstrated the enzyme's absolute stereospecificity, crucial for understanding enzymatic processes involving this compound (Wu, Feng, He, Hofstein, Raleigh, & Tonge, 2000).

Enoyl-CoA Hydratase Reaction Stereochemistry

Willadsen and Eggerer (1975) explored the stereochemistry of the enoyl-CoA hydratase reaction, crucial for understanding the specific roles of this compound in metabolic pathways (Willadsen & Eggerer, 1975).

Efficient Production Methods

Matsumoto et al. (2012) developed an efficient production method for (R)-3-hydroxybutyrate using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase, demonstrating a novel approach to synthesize valuable chiral compounds (Matsumoto, Okei, Honma, Ooi, Aoki, & Taguchi, 2012).

Mutagenesis and Stereochemistry

Feng et al. (2002) studied the effect of mutagenesis on the stereochemistry of enoyl-CoA hydratase, providing insights into enzyme modifications that affect the production of this compound (Feng, Hofstein, Zwahlen, & Tonge, 2002).

Properties

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxybutanethioate

InChI

InChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,18-,19-,20+,24-/m1/s1

InChI Key

QHHKKMYHDBRONY-WZZMXTMRSA-N

Isomeric SMILES

C[C@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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